Product packaging for H-Leu-Asp-OH(Cat. No.:CAS No. 32949-40-9)

H-Leu-Asp-OH

Cat. No.: B1588393
CAS No.: 32949-40-9
M. Wt: 246.26 g/mol
InChI Key: DVCSNHXRZUVYAM-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Leu-Asp-OH is a chemically defined dipeptide consisting of L-Leucine and L-Aspartic acid, with a molecular formula of C10H18N2O5 and a molecular weight of 246.26 g/mol . This compound is supplied as a solid and requires storage in a 2-8°C refrigerator to maintain stability . It is specifically designed for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses in humans or animals. As a dipeptide, this compound is a valuable building block in biochemical research. It finds primary application in the study of bioactive peptides, a class of molecules known for diverse activities such as antioxidant effects . Related structural analogs, like the beta-linked dipeptide β-Asp-Leu, are identified as natural human urinary metabolites, suggesting a role for such compounds in metabolic pathway studies . Researchers utilize this compound in various experimental contexts, including enzymatic hydrolysis studies, the synthesis of more complex peptide structures, and investigations into the structure-activity relationships of peptides with potential biological functions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18N2O5 B1588393 H-Leu-Asp-OH CAS No. 32949-40-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5/c1-5(2)3-6(11)9(15)12-7(10(16)17)4-8(13)14/h5-7H,3-4,11H2,1-2H3,(H,12,15)(H,13,14)(H,16,17)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCSNHXRZUVYAM-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427072
Record name L-Aspartic acid, L-leucyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32949-40-9
Record name L-Aspartic acid, L-leucyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Dipeptides in Biological Systems and Research

Dipeptides, the simplest form of peptides consisting of two amino acids linked by a peptide bond, are far more than mere building blocks of proteins. numberanalytics.com They are bioactive molecules involved in a wide array of physiological processes. numberanalytics.com Their functions are diverse, ranging from acting as neurotransmitters and neuromodulators to exhibiting antioxidant properties and participating in cell signaling pathways. numberanalytics.com The cellular uptake of di- and tripeptides is facilitated by specific transporter proteins, such as PepT1 and PepT2, which are crucial for the absorption of these nutritional peptides. bachem.com

The study of dipeptides is fundamental to understanding the intricate relationship between protein structure and function. numberanalytics.com Their relative simplicity makes them ideal models for investigating the conformational possibilities of polypeptide chains, a concept pioneered by G.N. Ramachandran. pnas.org Furthermore, dipeptides and their derivatives are valuable in various industrial applications, including the food industry for flavor enhancement and the cosmetics industry for their potential skin-renewing properties. bachem.comchemimpex.com

H Leu Asp Oh As a Fundamental Dipeptide Scaffold for Research Investigations

The dipeptide H-Leu-Asp-OH, also known as L-Leucyl-L-aspartic acid, serves as a valuable tool in biochemical and pharmaceutical research. chemimpex.com It is frequently utilized as a building block in the synthesis of more complex peptides and peptidomimetics, which are compounds that mimic the structure and function of natural peptides. chemimpex.com This synthetic utility is crucial in the development of novel therapeutic agents, as the structural characteristics of this compound can be modified to modulate biological activity and target specific pathways. chemimpex.com

Researchers employ this compound in peptide screening, a technique that uses libraries of peptides to identify molecules with specific activities, such as protein interactions or functional analysis. medchemexpress.com This dipeptide is also instrumental in studying protein-protein interactions, which are fundamental to understanding cellular mechanisms and the progression of diseases. chemimpex.com The presence of both a hydrophobic leucine (B10760876) residue and an acidic aspartic acid residue gives this compound distinct chemical properties that can be exploited in various research applications. The interaction of these specific amino acids within larger protein structures has been shown to be critical for biological activity. For instance, mutations of the adjacent aspartic acid and leucine residues in transforming growth factor alpha significantly impact its function. nih.gov

Historical Context and Evolution of Research on Leucine Aspartic Acid Peptides

Solid-Phase Peptide Synthesis (SPPS) Strategies for this compound

Solid-phase peptide synthesis (SPPS) is a widely utilized method for creating peptides by assembling amino acids in a stepwise manner on a solid support, such as a resin. bachem.com This technique simplifies the purification process since the growing peptide chain remains attached to the solid phase, allowing for easy removal of excess reagents and byproducts through simple filtration and washing steps. bachem.com The general cycle of SPPS involves the deprotection of the Nα-protecting group, washing, coupling of the next protected amino acid, and further washing. bachem.com

Fmoc/tBu-Based Methodologies in Leucine-Aspartic Acid Peptide Synthesis

The most common strategy in modern SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. acs.org This method is favored due to its use of milder reaction conditions compared to older techniques. masterorganicchemistry.com In the synthesis of this compound, the C-terminal amino acid, aspartic acid, is first anchored to a solid support resin. The side-chain carboxyl group of aspartic acid is protected with a tert-butyl (tBu) group, which is stable to the basic conditions used for Fmoc removal but can be cleaved with acid. iris-biotech.debachem.com The α-amino group of the aspartic acid is protected with the base-labile Fmoc group. iris-biotech.de

The synthesis proceeds by removing the Fmoc group from the resin-bound aspartic acid using a mild base, typically a solution of 20-50% piperidine (B6355638) in a solvent like dimethylformamide (DMF). researchgate.netscielo.org.mx Following the deprotection and subsequent washing steps, the next amino acid, Fmoc-protected leucine (Fmoc-Leu-OH), is introduced and coupled to the free amino group of the aspartic acid. This coupling reaction is facilitated by a coupling agent. After the dipeptide is formed, the Fmoc group is removed from the leucine residue. Finally, the completed dipeptide is cleaved from the resin, and the tBu side-chain protecting group on the aspartic acid is removed simultaneously using a strong acid, such as trifluoroacetic acid (TFA). masterorganicchemistry.comiris-biotech.de

Boc/Bzl Chemistry Approaches for this compound and Analogs

An alternative, more traditional SPPS method is the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. peptide.com In this approach, the α-amino group of the amino acids is temporarily protected with the acid-labile Boc group, while more permanent benzyl-based (Bzl) protecting groups are used for the side chains. peptide.comseplite.com For the synthesis of this compound, the aspartic acid side-chain carboxyl group would be protected as a benzyl (B1604629) ester (OBzl). bachem.com

The synthesis cycle involves the removal of the Boc group with a moderate acid, such as TFA, followed by neutralization. seplite.com The next Boc-protected amino acid (Boc-Leu-OH) is then coupled. The final cleavage of the peptide from the resin and the removal of the Bzl side-chain protecting groups require a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF). masterorganicchemistry.compeptide.com While effective, the harsh conditions required for final deprotection are a significant drawback of this method. masterorganicchemistry.com

Selection and Application of Protecting Groups in this compound Synthesis

The choice of protecting groups is critical to prevent unwanted side reactions during peptide synthesis. iris-biotech.de The protecting groups must be stable during the coupling reactions but easily removable under specific conditions without affecting other parts of the peptide. iris-biotech.de This principle of selective removal is known as orthogonality. iris-biotech.de

In the context of this compound synthesis, the primary protecting groups are for the α-amino group of the incoming amino acid and the side-chain carboxyl group of aspartic acid. Leucine's side chain is hydrophobic and generally does not require protection. masterorganicchemistry.com

Functional GroupProtecting GroupStrategyDeprotection Conditions
α-Amino GroupFmocFmoc/tBu20-50% Piperidine in DMF researchgate.netscielo.org.mx
α-Amino GroupBocBoc/BzlTrifluoroacetic Acid (TFA) seplite.com
Aspartic Acid Side ChaintBu (tert-Butyl)Fmoc/tBuTrifluoroacetic Acid (TFA) iris-biotech.de
Aspartic Acid Side ChainBzl (Benzyl)Boc/BzlAnhydrous Hydrogen Fluoride (HF) peptide.com

Optimization of Coupling Reagents and Reaction Conditions for Dipeptide Formation

The formation of the peptide bond between leucine and aspartic acid is a critical step that requires a coupling reagent to activate the carboxyl group of the incoming Fmoc-Leu-OH. globalresearchonline.net Over the years, a variety of coupling reagents have been developed to improve efficiency and minimize side reactions, particularly racemization. bachem.com

Common classes of coupling reagents include carbodiimides and onium salts (aminium/uronium and phosphonium). bachem.com

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are classic coupling reagents. peptide.com They are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. peptide.com

Onium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and lead to rapid coupling with low levels of racemization. bachem.compeptide.com PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based reagent also known for its effectiveness. bachem.com

The choice of solvent, typically DMF, and the presence of a non-nucleophilic base like diisopropylethylamine (DIEA) are also crucial for optimizing the coupling reaction. scielo.org.mxuni-kiel.de

Coupling ReagentClassAdditive (if common)Key Characteristics
DCC/DICCarbodiimideHOBtEffective, but byproduct of DCC can be problematic in solution phase. peptide.com
HBTU/TBTUAminium/Uronium SaltHOBtVery efficient with low racemization. peptide.com
HATUAminium/Uronium SaltHOAtReacts faster than HBTU with less epimerization. peptide.com
PyBOPPhosphonium (B103445) SaltHighly effective, especially for sterically hindered couplings. bachem.com

Solution-Phase Peptide Synthesis Techniques for this compound

Solution-phase synthesis was the primary method for peptide production before the advent of SPPS. libretexts.org While often more labor-intensive due to the need for purification after each step, it remains valuable, particularly for large-scale synthesis of smaller peptides or for specific peptide structures that are difficult to synthesize on a solid support. libretexts.org

Segment Condensation Methods in Solution

In a segment condensation approach, smaller peptide fragments are synthesized and purified separately and then coupled together to form the final, larger peptide. thieme-connect.de For a dipeptide like this compound, this would typically involve the coupling of a protected leucine derivative with a protected aspartic acid derivative in solution.

For example, a protected leucine, such as Boc-Leu-OH or Z-Leu-OH (where Z is benzyloxycarbonyl), would be coupled with an aspartic acid derivative where the side-chain carboxyl group and the main-chain carboxyl group are differentially protected, for instance, H-Asp(OBzl)-OMe. The coupling would be performed using a suitable coupling reagent like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate organic solvent. libretexts.orglibretexts.org Following the coupling, the protecting groups would be removed in a stepwise manner to yield the final this compound. This method allows for the purification of intermediates, which can lead to a very pure final product.

Stepwise Elongation Procedures for this compound and Related Peptides

The chemical synthesis of dipeptides like this compound typically involves a stepwise approach. researchgate.net This method consists of four main steps: protecting functional groups, activating the free carboxyl group, forming the peptide bond, and finally, removing the protecting groups. researchgate.net This process allows for the precise construction of the desired peptide sequence. bachem.com

In a typical solution-phase synthesis, the amino acid that will become the C-terminal residue (Aspartic acid in this case) has its amino group protected, while the N-terminal amino acid (Leucine) has its carboxyl group protected. The free carboxyl group of Leucine is then activated using a coupling reagent. bachem.com This activation facilitates the formation of a peptide bond with the free amino group of Aspartic acid. After the peptide bond is formed, the protecting groups are removed to yield the final dipeptide, this compound. bachem.com

Solid-phase peptide synthesis (SPPS) offers an alternative and often more efficient method. thieme-connect.de In SPPS, the C-terminal amino acid (Aspartic acid) is first anchored to a solid resin support. The protecting group on its amino terminus is then removed, and the next amino acid (Leucine), with its amino group protected and carboxyl group activated, is added to elongate the peptide chain. ub.edu This cycle of deprotection and coupling is repeated until the desired sequence is achieved. Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed. mdpi.com

A variety of protecting groups and coupling reagents are available for these syntheses. For instance, the Boc (tert-butyloxycarbonyl) group is commonly used to protect the α-amino group. frontiersin.org The choice of protecting groups for the side chains of Aspartic acid (a carboxylic acid) and any other reactive amino acids is critical to prevent unwanted side reactions. bachem.com Similarly, various coupling reagents, such as carbodiimides (e.g., DCC, WSC-HCl) and phosphonium or aminium/uronium salts (e.g., BOP, PyBOP, HATU, HBTU), are employed to facilitate efficient peptide bond formation. tandfonline.combachem.com

Step Description Common Reagents/Strategies
Protection Blocking reactive functional groups to ensure specific peptide bond formation.Boc (tert-butyloxycarbonyl) for N-terminus, benzyl (Bzl) or cyclohexyl (cHex) esters for Asp side chain. frontiersin.orgtandfonline.com
Activation Activating the carboxyl group of the N-terminal amino acid to facilitate nucleophilic attack.Carbodiimides (DCC, WSC-HCl), phosphonium reagents (BOP, PyBOP), uronium reagents (HATU, HBTU). tandfonline.combachem.com
Coupling Formation of the amide (peptide) bond between the activated carboxyl group and the free amino group.Performed in an appropriate solvent like DMF. thieme-connect.de
Deprotection Removal of protecting groups to yield the final peptide.Acidic conditions (e.g., TFA) for Boc removal, catalytic hydrogenation for Bzl removal. thieme-connect.de

Chemoenzymatic and Enzymatic Synthesis Approaches for Dipeptides

Enzymatic and chemoenzymatic methods present greener and more specific alternatives to purely chemical synthesis. researchgate.netnih.gov These approaches utilize enzymes, such as proteases, to catalyze the formation of peptide bonds, often with high stereoselectivity and without the need for extensive protection and deprotection steps. nih.gov

In a kinetically controlled enzymatic synthesis, a protease (like chymotrypsin (B1334515) or thermolysin) is used to catalyze the reaction between an N-terminally protected amino acid ester (the acyl donor) and a C-terminally unprotected amino acid or peptide (the nucleophile). thieme-connect.de The enzyme facilitates the transfer of the acyl group to the nucleophile, forming the peptide bond. thieme-connect.de

Chemoenzymatic synthesis combines chemical steps with enzymatic catalysis. researchgate.net For example, a chemically synthesized, protected amino acid can be used as a substrate for an enzymatic ligation. d-nb.info An interesting approach involves adenylating enzymes, which activate the carboxyl group of an amino acid using ATP, forming an aminoacyl-AMP intermediate that can then react with another amino acid to form a dipeptide. d-nb.infoasm.org

The choice of enzyme is critical and depends on its substrate specificity. For instance, Leucyl-tRNA synthetase (LeuRS) is an enzyme that specifically recognizes leucine and activates it for protein synthesis, a mechanism that could potentially be harnessed for dipeptide synthesis. nih.govanimbiosci.org The use of frozen aqueous systems has been shown to significantly increase the yield of enzymatic peptide synthesis by suppressing competing hydrolysis reactions. thieme-connect.de

Synthesis Type Key Features Advantages Example Enzymes
Enzymatic Uses enzymes to catalyze peptide bond formation, often without protecting groups. researchgate.netHigh stereospecificity, mild reaction conditions, environmentally friendly. Proteases (e.g., Chymotrypsin, Papain, Thermolysin). researchgate.net
Chemoenzymatic Combines chemical synthesis steps with enzymatic reactions. researchgate.netCan synthesize a wider variety of peptides, including those with unnatural amino acids. asm.orgAdenylating enzymes, Proteases. d-nb.infoasm.org

Chemical Modification and Conjugation Strategies of this compound

Chemical modification of this compound can enhance its properties or enable its use in specific applications. These modifications can be targeted to the N-terminus, C-terminus, or the side chains of the constituent amino acids.

The N-terminal α-amino group and the C-terminal α-carboxyl group are primary sites for functionalization. The N-terminus can be modified by acylation, for example, by attaching a fatty acid to increase lipophilicity. mdpi.com It can also be a site for attaching fluorescent probes or other reporter molecules. frontiersin.org Specific methods have been developed for the selective functionalization of the N-terminus of peptides and even proteins. nih.gov

The C-terminal carboxyl group can be converted into an amide or an ester. It can also be selectively modified using photoredox catalysis, which allows for C-terminal functionalization by exploiting the difference in oxidation potentials between the C-terminal carboxylate and internal side-chain carboxylates (like that of Aspartic acid). princeton.edu Spontaneous cleavage C-terminal to aspartic acid residues can lead to the formation of a C-terminal Asp anhydride, which can then react with nucleophiles, offering another route for modification or crosslinking. nih.gov

The side chains of Leucine and Aspartic acid offer further opportunities for modification. While the leucine side chain is a non-polar isobutyl group and generally unreactive, the aspartic acid side chain contains a carboxylic acid group. This carboxyl group can be esterified or converted to an amide to modulate the peptide's charge and polarity. libretexts.org

Advanced techniques like C-H functionalization are emerging as powerful tools for modifying even typically inert C-H bonds in amino acid side chains. chinesechemsoc.org For instance, photocatalytic methods can be used to selectively modify the side chains of amino acids under mild conditions. rsc.org In the context of larger peptides containing Leu and Asp, enzymatic methods have been shown to achieve specific Cβ-hydroxylation of leucine residues. nih.gov The side chain of aspartic acid has also been a target for specific chemical reactions in various studies. nih.gov

Conjugating this compound to other molecules can impart new functionalities.

Self-Assembly of Dipeptides into Ordered Architectures

The spontaneous organization of short peptides into larger, ordered structures is governed by the primary amino acid sequence and the surrounding environmental conditions. nih.gov Dipeptides, as the smallest self-assembling peptide units, offer a simplified system for investigating the fundamental mechanisms of this process. nih.gov

The modification of dipeptides with aromatic moieties, such as the 9-fluorenylmethoxycarbonyl (Fmoc) group, is a well-established strategy to promote self-assembly. nih.gov The Fmoc group facilitates this process through π-π stacking and hydrophobic interactions. nih.govrsc.org In 1995, the first Fmoc-modified dipeptide hydrogelator, Fmoc-Leu-Asp, was reported to form a hydrogel at a concentration of 2 mg/mL in phosphate-buffered saline (PBS). frontiersin.org This discovery spurred the investigation of numerous other Fmoc-dipeptides as effective hydrogelators, which typically self-assemble into fibrous structures in their gel state. frontiersin.org

The self-assembly properties are highly dependent on the specific amino acids used. For instance, studies on Fmoc-Phe-OH based dipeptides, such as Fmoc-Phe-Asp-OH (FD), Fmoc-Phe-Glu-OH (FE), and Fmoc-Phe-Gln-OH (FQ), have shown that they can all form gels in neutral to acidic pH ranges. rsc.org The gelation efficiency of these analogs is influenced by the nature of the side-chain; the dipeptide with a neutral side-chain (FQ) exhibited better gelation than those with pH-responsive carboxylic acid groups (FD and FE) at neutral pH. rsc.org Similarly, co-assembly of different Fmoc-amino acids, like Fmoc-phenylalanine and Fmoc-leucine, can create hydrogels where one unit acts as the primary gelator and the other imparts specific properties. nih.govmdpi.com

Table 1: Research Findings on Fmoc-Dipeptide Hydrogelation

PeptideGelation ConditionsObserved StructureKey FindingsReference
Fmoc-Leu-Asp-OH2 mg/mL in PBSHydrogelFirst reported Fmoc-dipeptide hydrogelator. frontiersin.org
Fmoc-Phe-Asp-OH (FD)Phosphate (B84403) buffer, neutral to acidic pHHydrogelGelation efficiency increases at lower pH due to protonation of the carboxylic acid group. rsc.org
Fmoc-Phe-Glu-OH (FE)Phosphate buffer, neutral to acidic pHHydrogelSimilar to FD, shows pH-dependent gelation. rsc.org
Fmoc-Phe-Gln-OH (FQ)Phosphate buffer, neutral to acidic pHHydrogelExhibits better gelation at neutral pH compared to FD and FE due to its neutral side-chain. rsc.org
Fmoc-Phe-Phe-OHpH < 8Nanocylindrical fibrilsSelf-assembles into structures based on π-π interlocked antiparallel β-sheets. frontiersin.org
Fmoc-Lys(Fmoc)-AspAqueous solutionHydrogelA double Fmoc-group containing dipeptide with high mechanical strength. frontiersin.org

The primary amino acid sequence is a critical determinant of a peptide's ability to self-assemble and the morphology of the resulting nanostructures. frontiersin.orgchemrxiv.org The chemical nature of the amino acid side chains dictates the supramolecular arrangement. acs.org Key factors include the balance and patterning of hydrophobic, hydrophilic, and charged residues. frontiersin.orgnih.govmdpi.com Amphipathic peptides with a sequence of alternating hydrophobic and hydrophilic amino acids exhibit a strong tendency to form β-sheet fibrils. mdpi.com This arrangement allows for the burial of hydrophobic side chains in the interior of the structure while exposing hydrophilic side chains to the aqueous environment. mdpi.com

The self-assembly of peptides is highly sensitive to external environmental factors, including pH, peptide concentration, ionic strength, and temperature. chemrxiv.orgnih.govresearchgate.net These factors can disrupt or promote the non-covalent interactions that drive the formation of physical hydrogels. researchgate.net

pH: The pH of the environment is a crucial trigger for the hydrogelation of peptides containing ionizable residues like aspartic acid or glutamic acid. nih.govfrontiersin.org The carboxyl group in the side chain of aspartic acid has a pKa value such that changes in pH can alter its protonation state. rsc.orgfrontiersin.org At a pH above its pKa, the side chain is deprotonated and negatively charged, leading to electrostatic repulsion that can prevent assembly. frontiersin.org Lowering the pH protonates the carboxyl group, reducing electrostatic repulsion and allowing other interactions, such as hydrogen bonding and hydrophobic forces, to drive self-assembly and gelation. rsc.orgfrontiersin.org This pH-responsiveness allows for precise control over the transition from a solution to a gel state. nih.gov For example, the peptide RATEA16 exists as a solution under acidic conditions due to strong electrostatic repulsion but forms a hydrogel under physiological conditions. nih.gov

Concentration: Peptide concentration is another key parameter influencing hydrogel formation. A minimum gelation concentration (MGC) is required for the self-assembled fibers to form a network dense enough to immobilize water and create a self-supporting gel. nih.gov Below this concentration, the peptide may still form fibers, but the resulting gel may be too weak to support its own weight. nih.gov Increasing the peptide concentration generally leads to hydrogels with enhanced mechanical properties, such as a higher storage modulus. nih.gov

Table 2: Influence of Environmental Factors on Peptide Hydrogelation

FactorEffectMechanismReference
pHTriggers assembly/disassembly or morphological switching.Alters the protonation state of ionizable amino acid side chains (e.g., Asp, Glu, Lys, His), changing electrostatic repulsion/attraction between peptides. rsc.orgnih.govfrontiersin.org
ConcentrationDetermines whether a self-supporting gel can form and influences mechanical strength.A critical concentration of nanofibers is needed to form an entangled network capable of trapping water. Higher concentrations lead to denser networks and stronger gels. nih.govnih.gov
Ionic StrengthCan induce gelation by screening electrostatic charges.The presence of salts (ions) in the solution can shield the repulsive charges on peptide molecules, promoting their aggregation and assembly. frontiersin.orgresearchgate.net

Role of Amino Acid Sequence in Self-Assembly Properties

Structural Determinants of Self-Assembly

The final architecture of a self-assembled peptide structure is determined by intrinsic structural features of the peptide monomer, which dictate its preferred conformation and how it interacts with its neighbors.

The ability of a peptide to adopt a specific secondary structure, most commonly a β-sheet, is fundamental to its self-assembly into nanofibers. nih.govresearchgate.net Peptides rich in α-amino acids can adopt various conformations, and the transition to a β-strand conformation is often a necessary step for close packing during assembly. nih.govrsc.org The introduction of conformational constraints into the peptide backbone can significantly influence this process.

Incorporating non-natural amino acids, such as α,β-dehydrophenylalanine (ΔPhe) or β-amino acids, can enforce specific backbone torsion angles, predisposing the peptide to a particular fold. nih.govchemisgroup.us For instance, the dipeptide Leu-ΔPhe was found to form a highly stable and mechanically strong hydrogel under physiological conditions. nih.gov Similarly, cyclic peptides, where the backbone is constrained by an intramolecular bond, can serve as well-defined building blocks. researchgate.net Cyclic peptides with an even number of alternating D- and L-amino acids can adopt a flat, ring-shaped conformation where the backbone amide groups are oriented perpendicular to the plane, facilitating the formation of intermolecular hydrogen bonds and stacking into nanotube structures. researchgate.net This conformational pre-organization can lead to more ordered and stable supramolecular assemblies.

The self-assembly of peptides is driven by a combination of relatively weak, non-covalent intermolecular interactions. nih.govnih.govnih.gov The synergistic effect of these forces governs the formation of stable, ordered supramolecular structures. nih.govrsc.org

Hydrogen Bonding: This is a primary driving force, particularly in the formation of β-sheet structures. Intermolecular hydrogen bonds form between the amide groups of adjacent peptide backbones, leading to the extended sheet-like arrangement that is the hallmark of many peptide nanofibers. frontiersin.orgresearchgate.netrsc.org

π-π Stacking Interactions: Aromatic groups are crucial for stabilizing peptide assemblies. rsc.org In Fmoc-Leu-Asp, the fluorenyl groups of the Fmoc moiety provide significant π-π stacking interactions, which act as a major driving force for aggregation and stabilize the resulting fibrillar structures. nih.govrsc.orgfrontiersin.org Aromatic side chains, such as that of phenylalanine, also contribute significantly through π-stacking. rsc.orgacs.org

Electrostatic Interactions: Interactions between charged residues, such as the carboxylate group of aspartic acid and any positively charged residues, can be either attractive or repulsive. frontiersin.orgfrontiersin.org As discussed, these interactions are highly pH-dependent and can be used to control the assembly process. Favorable electrostatic attraction between oppositely charged residues can stabilize the final structure.

The final hierarchical organization is a result of the delicate balance between all these intermolecular forces. rsc.org

Conformational Constraints and Peptide Backbone Influences

Control and Modulation of Self-Assembled Structures

The self-assembly of dipeptides into ordered supramolecular structures like hydrogels is governed by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. researchgate.net The ability to control and modulate these assembled structures is critical for tailoring the material's properties for specific applications. For dipeptides such as this compound, external stimuli and internal molecular features can be manipulated to direct the assembly process.

Key factors influencing the self-assembly and resulting architecture of dipeptide-based materials include:

pH: The ionization state of the N-terminal amine and the C-terminal carboxylic acid, as well as the side chain of aspartic acid, are highly dependent on the pH of the surrounding aqueous environment. Changes in pH alter the electrostatic interactions between peptide molecules, which can trigger or inhibit the formation of the fibrous network necessary for hydrogelation.

Concentration: The concentration of the dipeptide is a crucial parameter. Below a certain level, known as the minimum gelation concentration (MGC), the peptides may exist as soluble monomers or small aggregates. Above the MGC, these primary structures can entangle to form a three-dimensional network that immobilizes the solvent, resulting in a hydrogel. frontiersin.org

Solvent: The nature of the solvent can significantly impact the hydrophobic and hydrophilic interactions that drive self-assembly. While hydrogels are formed in aqueous solutions, organogels can be formed in organic solvents, demonstrating the versatility of dipeptides as building blocks. units.it

Chemical Modification: The attachment of functional groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, to the N-terminus of a dipeptide is a common strategy to enhance its self-assembly propensity through π-stacking interactions. frontiersin.orgnih.gov For instance, the Fmoc-modified version of Leu-Asp has been shown to be an effective hydrogelator. frontiersin.orgnih.gov

By carefully adjusting these parameters, it is possible to control the morphology, stability, and mechanical properties of the resulting self-assembled structures.

The mechanical properties of dipeptide hydrogels, such as their stiffness and elasticity, are defining characteristics that determine their utility in various biomedical applications. nih.gov These properties are intrinsically linked to the underlying nanofibrous network of the hydrogel. The ability to tune these mechanics is a significant area of research, as different applications demand different mechanical strengths.

While specific rheological data for hydrogels formed exclusively from the uncapped dipeptide this compound are not extensively documented in current literature, studies on closely related modified dipeptides provide insight into the tunable nature of these materials. For example, the N-terminally protected dipeptide, Fmoc-Leu-Asp, has been reported to form a hydrogel at a concentration of 2 mg/mL. acs.org At this concentration, it exhibited a shear modulus of 80 Pa, which is a measure of the hydrogel's stiffness. acs.org

The mechanical properties of dipeptide hydrogels can generally be tuned by:

Varying Peptide Concentration: Typically, the storage modulus (G'), which represents the elastic component of the hydrogel, increases with higher peptide concentrations due to the formation of a denser and more entangled fibrillar network. researchgate.net

Co-assembly: Mixing two or more different dipeptides can lead to the formation of co-assembled hydrogels with hybrid properties, offering another avenue for tuning mechanical characteristics.

Table 1: Factors Influencing Mechanical Properties of Dipeptide Hydrogels

ParameterEffect on Hydrogel MechanicsScientific Rationale
Peptide Concentration Higher concentration generally leads to increased stiffness (higher G').Creates a denser, more entangled network of self-assembled fibers. researchgate.net
pH Can increase or decrease stiffness depending on the peptide's isoelectric point.Alters electrostatic interactions, affecting fiber bundling and network stability. nih.gov
Chemical Modification N-terminal modifications like Fmoc can significantly enhance gelation and stiffness.Introduces additional non-covalent interactions (e.g., π-stacking) that strengthen the network. frontiersin.orgnih.gov

Note: The data and principles described are based on general findings for dipeptide hydrogels and specific findings for modified Leu-Asp peptides, as direct experimental data for this compound is limited.

Shear-thinning and self-healing are desirable properties for injectable biomaterials. A shear-thinning hydrogel exhibits a decrease in viscosity under applied shear stress (e.g., during injection through a syringe) and can quickly recover its gel-like state once the stress is removed. This behavior is characteristic of materials held together by non-covalent bonds. When shear is applied, these bonds are temporarily disrupted, causing the gel to flow. Upon cessation of shear, the non-covalent interactions spontaneously reform, leading to the recovery of the hydrogel network, a process known as self-healing. acs.org

The process can be described by rheological experiments that measure the storage modulus (G') and loss modulus (G'').

At Rest: In the gel state, G' is significantly higher than G'', indicating a predominantly elastic, solid-like material.

Under High Shear: When a high strain is applied, the network structure breaks down. G' drops dramatically, and G'' becomes dominant, indicating a transition to a liquid-like state (sol).

Recovery: Upon removal of the high strain, the non-covalent interactions begin to re-establish. G' increases and eventually surpasses G'' again as the hydrogel network reforms, demonstrating self-healing.

Table 2: Rheological Profile of a Typical Shear-Thinning and Self-Healing Dipeptide Hydrogel

StateApplied StrainModulus RelationshipPhysical State
Initial Gel State Low (e.g., <1%)G' > G''Solid-like
Shear-Thinning High (e.g., >100%)G'' > G'Liquid-like (Sol)
Self-Healing Low (e.g., <1%)G' > G''Solid-like (Recovered)

Note: This table represents a generalized behavior for self-assembling peptide hydrogels. Specific values for recovery time and modulus would be dependent on the exact dipeptide sequence and experimental conditions. acs.org

Interactions of H Leu Asp Oh and Its Analogs with Biological Systems

Receptor Binding and Ligand Recognition

The ability of H-Leu-Asp-OH and related peptides to bind to specific receptors is a key aspect of their biological function. This recognition is a highly specific process, driven by a combination of molecular interactions.

Interaction with Specific Cell Surface Receptors (e.g., Integrin alpha(4)beta(1))

Integrin α4β1, also known as VLA-4, is a cell surface receptor that plays a crucial role in cell adhesion and migration. It recognizes specific motifs in its ligands, including the Leu-Asp-Val (LDV) sequence found in the CS-1 fragment of fibronectin. rupress.orguni-freiburg.de The interaction between the LDV motif and integrin α4β1 is fundamental for processes like lymphocyte trafficking and immune responses. rupress.org

Studies have utilized synthetic peptides containing the LDV sequence to investigate the binding characteristics of integrin α4β1. For instance, the compound 4-((N'-2-methylphenyl)ureido)-phenylacetyl-leucine-aspartic acid-valine-proline (BIO1211) serves as a high-affinity inhibitor and a model LDV-containing ligand for studying α4β1 integrin-ligand interactions. nih.gov Research has shown that the affinity of integrin α4β1 for its ligands can be modulated, with observed KD values for BIO1211 binding ranging from the nanomolar to the picomolar range depending on the activation state of the integrin. nih.gov This highlights the dynamic nature of the receptor-ligand interaction.

The binding of ligands to integrin α4β1 can be influenced by various factors, including the presence of divalent cations and activating monoclonal antibodies, which can induce different affinity states of the receptor. nih.gov

Hydrogen Bonding and Ionic Interactions in Ligand-Receptor Complexes

The formation of stable ligand-receptor complexes is heavily reliant on non-covalent interactions, particularly hydrogen bonds and ionic interactions. rsc.org In the context of peptide-receptor binding, the carboxylate group of aspartic acid is a key player in forming strong ionic interactions, often referred to as salt bridges, with positively charged residues on the receptor. mdpi.comcambridgemedchemconsulting.com

Hydrogen bonds, though weaker than ionic interactions in aqueous environments, contribute significantly to the specificity and stability of the complex. rsc.orgacs.org The amide backbone of the dipeptide, as well as the side chains of both leucine (B10760876) and aspartic acid, can participate in hydrogen bonding with the receptor. acs.org For example, the guanidinium (B1211019) group of an artificial receptor has been shown to form a hydrogen-bonded ion pair with the carboxylate of a dipeptide. acs.org The strength and geometry of these hydrogen bonds are critical for optimal binding. mdpi.com In some receptor-ligand interactions, a short hydrogen bond, which is stronger than a conventional one, can form and play a crucial role in stabilizing the complex. biorxiv.org

The combination of a strong electrostatic contact from the ionic interaction and the cumulative effect of multiple hydrogen bonds leads to efficient and selective binding of dipeptides to their receptors. nih.gov

Serotonin (B10506) Receptor Affinity Studies with Aspartic Acid-Containing Peptides

Aspartic acid residues within serotonin receptors are crucial for ligand binding. acnp.org Specifically, an aspartic acid in the third transmembrane domain (TMD3) of G-protein coupled serotonin receptors acts as a counterion for the amine group of agonist ligands. acnp.org Mutagenesis studies where this aspartic acid is replaced have shown a significant loss of ligand affinity, underscoring its importance. acnp.org

Interestingly, synthetic peptides containing aspartic acid have been used to probe the binding sites of serotonin receptors. For example, a tetrapeptide, H-Ala-Asp-Val-Leu-OH, was used to impregnate TLC plates to study the affinity of various compounds for the 5-HT1A receptor. akjournals.com A correlation was found between the migration rate of the compounds and their binding affinity, suggesting that the peptide-impregnated stationary phase can serve as a model for ligand-receptor interactions. akjournals.com This indicates that aspartic acid-containing peptides can mimic aspects of the receptor's binding pocket.

Enzyme Modulation and Substrate Interactions

This compound and similar dipeptides can also interact with enzymes, acting as either substrates for enzymatic cleavage or as inhibitors of enzymatic activity.

This compound as a Potential Substrate or Inhibitor for Enzymes

Dipeptides are the products of protein degradation and can be further broken down into amino acids by peptidases. researchgate.net Leucine aminopeptidases (LAPs) are enzymes that catalyze the hydrolysis of the N-terminal amino acid from a peptide, and as such, this compound could potentially serve as a substrate. rcsb.org The specificity of these peptidases is a key factor in determining the metabolic fate of dipeptides. researchgate.netnih.gov

Conversely, peptides can also act as enzyme inhibitors. The design of peptide-based enzyme inhibitors often involves creating a sequence that mimics the enzyme's natural substrate but is resistant to cleavage. For instance, peptide aldehydes are a class of reversible enzyme inhibitors. peptanova.de A peptide containing the sequence Ac-Asp-Asn-Leu-Asp-H (aldehyde) has been identified as a selective inhibitor for caspase-3. peptanova.depeptide.co.jp While this is not this compound, it demonstrates that peptides containing leucine and aspartic acid can be engineered to inhibit specific enzymes. The specificity of such inhibitors is determined by the peptide sequence that is recognized by the enzyme. peptanova.de

The interaction of a peptide with an enzyme's active site is governed by factors such as electrostatic complementarity. For example, the substrate-binding pocket of trypsin contains an aspartic acid residue that provides a negative charge to attract and bind positively charged residues like lysine (B10760008) and arginine. nih.gov Replacing this aspartic acid with a neutral residue dramatically decreases the enzyme's activity on its preferred substrates. nih.gov This illustrates the critical role of charged residues like aspartic acid in enzyme-substrate recognition.

Specificity of Dipeptides in Influencing Metabolic Pathways

The specific sequence of amino acids in a dipeptide plays a significant role in its metabolic effects. The position of the amino acid at the N- or C-terminus can be crucial for its biological activity and distribution in different organs. mdpi.com For example, in a study of various murine tissues, it was found that for some amino acids, including aspartate, their tissue concentrations correlated with the concentrations of dipeptides where the amino acid was at the C-terminus but not the N-terminus. mdpi.com

Dipeptides can influence metabolic pathways in a variety of ways. They can serve as a source of amino acids for protein synthesis or other metabolic processes. thermofisher.com The levels of specific dipeptides can change in response to environmental shifts, suggesting they may have regulatory roles. researchgate.net For instance, certain dipeptides have been shown to affect the activity of protein degradation pathways. plos.org The utilization of dipeptides as a nitrogen source can also be influenced by the specificity of dipeptide transporters and peptidases. plos.org

Interactions with Aspartic Proteinases

Aspartic proteinases are a class of proteolytic enzymes characterized by a catalytic mechanism that involves two aspartic acid residues. nih.gov The interaction of short peptides with these enzymes is a subject of significant interest. Classical findings have established that aspartic proteinases can be weakly inhibited by short peptides. nih.gov This interaction is often non-covalent and can influence the enzyme's catalytic activity.

Research on the fungal aspartic proteinase endothiapepsin using high-resolution X-ray crystallography revealed a dipeptide, likely Ser-Thr, non-covalently bound within the active site cleft. nih.gov The N-terminal nitrogen of this dipeptide was found to interact with the catalytic aspartate dyad (Asp32 and Asp215) through hydrogen bonds. nih.govresearchgate.net This observation supports the principle that the active site can accommodate small peptide fragments. This binding is also central to the ability of these enzymes to catalyze transpeptidation reactions, where one product of a hydrolytic reaction is retained in the active site for a subsequent condensation step with another peptide. nih.gov

The binding of inhibitors to aspartic proteinases, such as those from HIV, often involves mimicking the transition state of peptide bond hydrolysis. pnas.org While complex inhibitors are designed for high affinity, the fundamental interactions observed with simple dipeptides provide insight into the initial recognition and binding events at the enzyme's active site. annualreviews.org The substrate binding pockets, particularly S1/S1', are in close proximity to the catalytic aspartate residues. The nature of the amino acid residues in a substrate or inhibitor can spatially influence these catalytic residues, suggesting a cooperative interaction that orients the active site for catalysis. researchgate.net

Interaction TypeDescriptionSignificanceReference
Weak Inhibition Short peptides can act as weak, competitive inhibitors of aspartic proteinases.Demonstrates the binding capability of small peptide fragments within the active site. nih.gov
Transpeptidation The ability of the enzyme to hold a peptide product in the active site allows for the formation of a new peptide bond with an incoming peptide.Indicates that a covalent intermediate is not necessarily required for this catalytic function. nih.gov
Active Site Binding A dipeptide was observed bound via hydrogen bonds to the catalytic aspartates of endothiapepsin.Provides direct structural evidence for dipeptide interaction at the core of the enzyme's catalytic machinery. nih.govresearchgate.net

Effect on Xanthine (B1682287) Oxidase Activity by Leucine-Aspartic Acid Sequences

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. mdpi.com The modulation of its activity is a key area of research. Studies have shown that specific peptide sequences can inhibit XO activity.

A notable example is the whey protein-derived tetrapeptide Leu-Asp-Gln-Trp (LDQW). Research has demonstrated that LDQW significantly inhibits XO activity in a concentration-dependent manner. nih.govresearchgate.net This inhibitory effect suggests that sequences containing the Leu-Asp motif can interact with the enzyme, potentially by binding to residues within the active site cavity through hydrogen and hydrophobic bonds. mdpi.com The digestive peptide of LDQW, Asp-Gln-Trp, also showed comparable XO inhibitory activity, highlighting the potential importance of the aspartic acid residue in this interaction. researchgate.net

In contrast to the inhibitory effects of the LDQW peptide, other studies have noted that resistance training can increase xanthine oxidase levels. Supplementation with leucine in conjunction with resistance training was also observed to result in an increase in xanthine oxidase. mums.ac.ir This suggests that the context of the interaction is crucial, as the free amino acid may have different effects compared to when it is part of a specific peptide sequence. The inhibitory action of peptides like LDQW is attributed to their specific structure and the resulting interactions with the enzyme's active site. mdpi.comnih.gov

Compound/PeptideConcentrationXO Inhibition Ratio (%)Reference
Allopurinol (Control) 1 µMSignificant, concentration-dependent nih.gov
Leu-Asp-Gln-Trp (LDQW) 5 mMSignificant Inhibition nih.gov
Leu-Asp-Gln-Trp (LDQW) 20 mM58.0% ± 2.8% nih.govresearchgate.net
Ala-Leu-Pro-Met (ALPM) 20 mM45.0% ± 1.0% nih.govresearchgate.net
Tryptophan 20 mM4.4% ± 3.7% (not significant) nih.govresearchgate.net

Membrane Interactions and Cellular Integration

The interaction of peptides with cellular membranes is fundamental to many biological processes, ranging from signal transduction to antimicrobial defense. mdpi.com Dipeptides and their analogs can influence membrane structure and function through various mechanisms.

Dipeptide-Membrane Interactions and Alteration of Membrane Properties

The interaction of peptides with lipid membranes is a critical first step for many of their biological activities. nih.gov This interaction can lead to significant alterations in the physicochemical properties of the membrane. nih.gov While extensive research has focused on larger antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs), the effects of smaller peptides like dipeptides are also of interest. mdpi.com Studies on diphenylalanine, a dipeptide, have shown that its oligomeric intermediates can induce wetting, promote vesicle uptake, and cause coalescence, leading to major structural changes in lipid membranes.

The specific nature of the interaction depends on factors such as the peptide's amino acid sequence, charge, and the lipid composition of the membrane. nih.govconicet.gov.ar The presence of a hydrophobic residue like leucine and a negatively charged residue like aspartic acid in this compound suggests a potential for amphipathic interactions at the membrane interface. Such interactions can change membrane parameters including bilayer thickness, area per lipid, lipid order, and the permeation rate of water molecules. nih.gov For instance, the insertion of peptides into a bilayer can increase the number of water molecules present within the membrane and facilitate their transport across it. nih.gov

Membrane PropertyDescription of Alteration by PeptidesReference
Bilayer Thickness Can be increased or decreased depending on the peptide and its mode of insertion. nih.gov
Area per Lipid Peptide insertion can increase the space between lipid molecules. nih.gov
Lipid Order The alignment and packing of lipid acyl chains can be disrupted. nih.gov
Water Permeation The rate of water molecules crossing the bilayer can be significantly increased. nih.gov
Membrane Bending Elasticity The rigidity of the membrane can be altered (softening or stiffening). mdpi.com
Membrane Coalescence Peptides can induce the fusion of lipid vesicles.

Mechanisms of Microbial Membrane Disruption by Peptides

Antimicrobial peptides (AMPs) often exert their effects by disrupting the integrity of microbial cell membranes. bachem.comnih.gov This process typically begins with an electrostatic attraction between the peptide and the charged components of the bacterial membrane. bachem.commdpi.com The amphipathic nature of many AMPs, which arises from the presence of both hydrophobic and hydrophilic residues, is crucial for their function. mdpi.com

Hydrophobic residues, such as leucine, interact with the hydrophobic core of the lipid bilayer, while charged residues, like aspartic acid, can interact with the polar head groups of the lipids. mdpi.comnih.gov Several models describe the mechanism of membrane disruption:

Carpet Model: AMPs accumulate on the membrane surface, and once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, forming micelles. nih.govnih.gov

Barrel-Stave Model: Peptides insert into the membrane to form a pore, with their hydrophobic regions facing the lipid tails and their hydrophilic regions lining the channel. bachem.com

Toroidal Pore (Wormhole) Model: Similar to the barrel-stave model, but the peptides induce the lipid monolayers to bend continuously, creating a pore lined by both peptides and lipid head groups. bachem.comnih.gov

The presence of leucine (hydrophobic) and aspartic acid (hydrophilic, negatively charged) in this compound gives it amphipathic character, which is a key feature of many membrane-active peptides. mdpi.com While most studied AMPs are cationic, anionic peptides containing aspartic or glutamic acid also exhibit antimicrobial activity, suggesting that electrostatic attraction is not the only driving force for membrane interaction. nih.govmdpi.com

Asp/Asn-Mediated Interactions in Transmembrane Helices

Beyond surface interactions, specific amino acid residues play a critical role in the assembly and stability of proteins within the membrane. Inter-helix hydrogen bonding involving polar residues like aspartic acid (Asp) and asparagine (Asn) can drive the efficient dimerization and trimerization of transmembrane (TM) helices. nih.govnih.gov

Research using model integral membrane proteins has shown that Asp-mediated interactions with a neighboring TM helix can significantly enhance the membrane insertion efficiency of a marginally hydrophobic segment. nih.govembopress.org These interactions are position-specific. For instance, the stabilizing effect was most significant when two Asp residues on one helix and two on the neighboring helix were spaced to be on the same helical face. uci.edu This suggests that these inter-helix hydrogen bonds can form during the process of membrane protein insertion, which is mediated by the Sec61 translocon, and are therefore important for the correct folding and assembly of membrane proteins. nih.govembopress.org The ability of Asp residues to form these stabilizing hydrogen bond networks within the hydrophobic membrane environment is a key factor in the architecture of many multi-pass membrane proteins. nih.gov

Experimental FindingImplication for Membrane Protein AssemblyReference
Asp-Asp pairs promote helical hairpin formation. Facilitates the initial folding of multi-spanning membrane proteins within the translocon. nih.govnih.gov
Asp-mediated interactions enhance insertion of hydrophobic segments. Allows for the stable integration of helices that would otherwise be too hydrophilic to insert on their own. nih.govembopress.org
Interaction strength is position-specific. Highlights the requirement for precise geometric arrangement of interacting residues for helix-helix association. uci.edu
Interaction energy can be up to 1 kcal/mol. Provides a significant energetic contribution to the stabilization of helix-helix packing. nih.gov

Protein-Protein Interaction Studies Involving this compound Motifs

Short linear motifs are critical for mediating a vast number of protein-protein interactions (PPIs) that govern cellular processes. ucl.ac.uk The specific sequence of amino acids in these motifs determines their binding affinity and specificity. The dipeptide sequence Leu-Asp is found within several recognized interaction motifs.

For example, a universal protein-protein interaction motif was identified in the eubacterial DNA replication and repair systems, which mediates the binding of various proteins to the β sliding clamp (a central coordinator of DNA metabolism). pnas.org The consensus sequence for this motif is QL[SD]LF . This motif notably features a leucine at position 2 and either a serine or an aspartic acid at position 3, followed by another leucine. The presence of the Leu-Asp combination within this highly conserved binding motif underscores its importance in mediating critical PPIs in bacteria. pnas.org

Further studies have also pointed to the significance of Leu-Asp-Val motifs in molecular recognition events. mdpi.com In the context of transmembrane proteins, the association of helices is often driven by specific motifs. While Gx3G motifs are well-known, polar residues like aspartic acid can play a dominant role in stabilizing helix-helix dimers, often in cooperation with other residues. nih.gov The precise arrangement of hydrophobic residues like leucine and polar residues like aspartic acid on interacting surfaces creates the necessary hydrophobic and hydrophilic interfaces that drive the formation of stable protein complexes. ucl.ac.uk

Interaction MotifProtein/SystemRole of Leu-AspReference
QL[SD]LF Eubacterial β sliding clamp partners (e.g., DNA polymerase III)Forms part of the core recognition sequence for binding to the β clamp, a central hub for DNA replication and repair. pnas.org
Leu-Asp-Val General protein-protein interactionsIdentified as a recurring motif in studies of molecular recognition. mdpi.com
Asp-mediated dimerization Transmembrane helix-helix interactions (e.g., T-cell receptor ζζ-chain)A conserved aspartic acid residue is critical for the homodimerization of the transmembrane helices. nih.gov

Analysis of Leucine-Aspartic Acid (LD) Motifs in Protein Interactions

Leucine-Aspartic Acid (LD) motifs are short, helical protein-protein interaction sequences that are pivotal in linking cell adhesion with processes like cell motility and survival. researchgate.netnih.gov These motifs were first identified in the paxillin (B1203293) family of proteins in 1996. labmanager.combioengineer.org Paxillin and its relatives, such as leupaxin and Hic-5, contain multiple LD motifs in their N-terminal region, which orchestrate the assembly of various signaling complexes. nih.govresearchgate.net The consensus sequence for these motifs is generally recognized as LDXLLXXL. nih.govresearchgate.net

The function of LD motifs is central to cellular communication, enabling connections between cell adhesion sites and the nucleus, thereby linking gene expression with cell attachment. nih.govresearchgate.net They are involved in embryogenesis, wound healing, and have been implicated in the evolution of multicellularity. researchgate.netnih.gov Proteins containing LD motifs are often key components in structures that connect cell-surface receptors to the cytoskeleton and downstream signaling pathways, particularly in focal adhesions. researchgate.net

The interactions mediated by LD motifs are typically dynamic and transient, characterized by moderate to low binding affinities, with dissociation constants (Kd) in the micromolar range (1–150 µM). nih.govresearchgate.net This level of affinity is ideal for signaling pathways that require rapid assembly and disassembly of protein complexes. nih.gov The binding involves the hydrophobic side chains of the LD motif's amphipathic helix docking onto a hydrophobic patch on an LD motif-binding domain (LDBD), while the negative charge from the aspartic acid residue often forms ionic interactions. researchgate.net Due to the low affinity of a single LD motif, stable biological complexes often require multiple simultaneous interactions to achieve a significant cellular response. researchgate.net

Several proteins have been identified that contain LDBDs, which recognize and bind to LD motifs. nih.gov These include Focal Adhesion Kinase (FAK), PYK2, vinculin, and parvins. researchgate.net The binding affinity can vary between different LD motifs and their binding partners. For instance, the FAT domain of FAK and the tail of vinculin both have two binding sites that interact with the LD2 and LD4 motifs of paxillin. researchgate.net

Table 1: Binding Affinities of Paxillin LD Motifs with Various LD Motif-Binding Domains (LDBDs)
LD MotifLDBDBinding Affinity (Kd in µM)Measurement Technique
Paxillin LD1α-parvin30-200Not Specified researchgate.net
Paxillin LD2α-parvin30-200Not Specified researchgate.net
Paxillin LD4α-parvin30-200Not Specified researchgate.net
Paxillin LD1FAT domain (FAK)5-30Surface Plasmon Resonance researchgate.net
Paxillin LD2FAT domain (FAK)5-30Not Specified researchgate.net
Paxillin LD4FAT domain (FAK)5-30Not Specified researchgate.net

Computational and Experimental Approaches for LD Motif Characterization

The identification and characterization of LD motifs and their interactions rely on a combination of powerful computational and experimental methodologies. biorxiv.org Given their short and degenerate nature, accurately predicting these motifs presents a significant challenge. biorxiv.org

Computational Approaches:

A key computational strategy involves the use of machine learning. labmanager.com Researchers have developed tools, such as the LD Motif Finder (LDMF), which employ an active-learning framework that iteratively integrates computational predictions with experimental validation. nih.gov This approach was necessary because the small number of initially known LD motifs created an imbalanced dataset, which is problematic for standard classification methods. qnl.qa

The process begins by training the algorithm with biophysical and structural data from known LD motifs and their host proteins. labmanager.comeurekalert.org These computational models analyze protein sequences to identify features characteristic of LD motifs, such as being short α-helical segments located within larger, intrinsically disordered protein regions. researchgate.netqnl.qa The algorithm's initial predictions are then tested experimentally, and the results are fed back into the model to improve its accuracy. labmanager.comeurekalert.org This iterative process has successfully identified new human proteins containing functional LD motifs. labmanager.combioengineer.org Using such tools, researchers have scanned entire proteomes to understand the prevalence and evolution of these motifs, suggesting that LD motif signaling evolved over 800 million years ago. labmanager.combioengineer.org The LDMF tool is freely available online for researchers. nih.gov

Experimental Approaches:

Experimental validation is crucial for confirming computational predictions and quantifying the biophysical properties of LD motif interactions. A range of in vitro and in vivo techniques are employed. nih.gov

In vitro Binding Assays: To measure the binding affinity between a predicted LD motif and a known LDBD, several biophysical techniques are used. These include isothermal titration calorimetry (ITC), microscale thermophoresis (MST), and direct anisotropy, which can determine the dissociation constant (Kd). researchgate.net Surface plasmon resonance (SPR) is another method used to measure real-time binding interactions. researchgate.netsmolecule.com

Structural Analysis: Three-dimensional structural analysis is performed to understand the precise nature of the interaction. labmanager.comeurekalert.org Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can reveal how the helical LD motif docks onto its binding partner. researchgate.net

Cell-Based Assays: To confirm the biological function of newly identified LD motifs, experiments are conducted in living cells. For example, researchers have injected fluorescently labeled LD motifs into cultured human cells. labmanager.combioengineer.org Subsequent observation of cellular processes revealed that the presence of these motifs caused alterations in cell adhesion and spreading, confirming that the LD motif sequence has an intrinsic ability to influence cell morphogenesis. labmanager.combioengineer.org

This integrated approach, combining predictive computational tools with rigorous experimental validation, provides a comprehensive framework for discovering and characterizing LD motifs and their roles in complex biological systems. biorxiv.org

Advanced Research Applications of H Leu Asp Oh and Its Derivatives

Peptide Screening and Discovery Platforms

Peptide screening is a fundamental research tool for identifying peptides with specific functions, such as protein interaction, functional analysis, and epitope mapping. medchemexpress.com H-Leu-Asp-OH itself is a dipeptide that can be found through such screening processes, which are pivotal in agent research and development. medchemexpress.com

Immunoassay-based screening is a primary method for pooling and identifying active peptides from large libraries. medchemexpress.com In this context, peptides containing specific motifs like this compound can be selected based on their binding affinity to a target molecule, such as an antibody or receptor. Phage display technology is a powerful immunoassay platform where libraries of peptides are expressed on the surface of bacteriophages. This allows for the selection of peptides that bind to specific targets, including complex structures like an immunocomplex, which can lead to the development of sensitive non-competitive immunoassays. nih.gov The fundamental principle involves isolating peptides from vast libraries that exhibit high affinity and specificity for a given target, a process in which sequences containing the Leu-Asp motif could be identified for further development.

Bioactive peptides are often encrypted within the structure of larger proteins and can be released through enzymatic hydrolysis. clinmedjournals.orgoup.com Subsequent screening and analysis of the resulting protein hydrolysates have led to the identification of numerous active peptides containing the Leu-Asp sequence or related motifs. These peptides often consist of 2-20 amino acid residues and exhibit a range of biological activities. imrpress.comunibz.it

Researchers have successfully isolated and characterized several such peptides from natural sources. For example, a peptide with the sequence Tyr-Leu-Asp-Asn-Tyr was identified from shark cartilage extract and demonstrated antihyperuricemic activity in animal models. acs.org Further investigation showed that fragment peptides like Leu-Asp-Asn and Asp-Asn-Tyr possessed xanthine (B1682287) oxidase inhibitory activity in vitro. acs.org Similarly, the antioxidant peptide Asp-Leu-Glu-Glu (DLEE) was identified in dry-cured ham. mdpi.com In another study, a peptide containing a Leu-Asn-Asp-Leu sequence (Thr-Val-Met-Glu-Leu-Asn-Asp-Leu-Val-Lys-Ala-Phe) was isolated from insects and showed potent anti-skin aging properties, including collagenase inhibition. nih.gov The presence of hydrophobic residues like Leucine (B10760876) and acidic residues like Aspartic acid is considered important for the antioxidant and other biological activities of these peptides. oup.commdpi.com

Identified Peptide SequenceSourceObserved Biological ActivityReference
Tyr-Leu-Asp-Asn-TyrShark CartilageAntihyperuricemic acs.org
Asp-Leu-Glu-GluDry-cured HamAntioxidant (DPPH radical scavenging) mdpi.com
Thr-Val-Met-Glu-Leu-Asn-Asp-Leu-Val-Lys-Ala-PheAcheta domesticus (Insect)Anti-skin aging (Collagenase inhibition) nih.gov

Utilization in Immunoassay-Based Peptide Screening

Targeted Drug Delivery Systems Research

A significant challenge in cancer therapy is delivering cytotoxic agents selectively to tumor cells while sparing healthy tissue. frontiersin.org Peptide-based drug delivery systems offer a promising solution due to their high specificity, biocompatibility, and low immunogenicity. nih.govnih.gov

The strategy of using peptides as targeting ligands relies on their ability to bind to cell surface receptors that are overexpressed on malignant cells. frontiersin.org While the dipeptide this compound itself is not a primary targeting ligand, its inclusion in larger peptide structures or conjugates can facilitate targeting. For instance, dipeptide motifs are utilized to hijack nutrient transporters like the human peptide transporter 1 (PEPT1), which is often overexpressed in cancer cells, including certain pancreatic cancers. nih.gov

Research into dipeptide prodrugs of the anticancer agent floxuridine (B1672851) has demonstrated this principle. nih.gov By attaching dipeptides such as L-leucyl-L-glycine to the drug, researchers aimed to enhance its uptake via PEPT1, thereby increasing its concentration within cancer cells and improving its therapeutic efficacy. nih.gov This approach leverages the structural features of amino acids like leucine to gain entry into tumor cells. Another well-established example of an aspartic acid-containing motif used for cancer targeting is the Arginine-Glycine-Aspartic acid (RGD) sequence, which targets αvβ3 integrins overexpressed on various tumor cells. clinmedjournals.orgnih.gov

Peptide-drug conjugates (PDCs) are a class of targeted therapeutics that consist of a targeting peptide, a linker, and a cytotoxic payload. acs.orgmdpi.com The design of these conjugates aims to improve the pharmacokinetic properties of drugs and ensure their release at the tumor site. mdpi.com

The development of dipeptide monoester prodrugs of floxuridine serves as a concrete example of this design strategy. nih.gov In this research, various dipeptides containing leucine and other amino acids were conjugated to floxuridine. These studies revealed that such modifications could significantly enhance the metabolic stability of the parent drug against enzymes like thymidine (B127349) phosphorylase, which rapidly degrades floxuridine. nih.gov For example, prodrugs containing a leucyl moiety were found to be substantially more stable than floxuridine itself, a critical factor for maintaining therapeutic concentrations. nih.gov

CompoundHalf-life (t1/2) vs. Thymidine Phosphorylase (min)Fold-Increase in Stability vs. FloxuridineReference
Floxuridine15.2 ± 0.91.0 nih.gov
5'-L-Leucyl-L-glycyl-floxuridine455.5 ± 20.329.9 nih.gov
5'-L-Glycyl-L-leucyl-floxuridine&gt; 600&gt; 39.5 nih.gov

Injectable hydrogels are advanced biomaterials used for localized drug delivery, which can increase therapeutic efficiency and reduce systemic side effects. nih.govfrontiersin.org Peptide-based hydrogels are particularly attractive as they are formed through the self-assembly of peptide building blocks into nanofibrous networks that can entrap water and therapeutic molecules. mdpi.com The properties of these hydrogels can be tuned by the amino acid sequence of the constituent peptides. frontiersin.org

The self-assembly process is often driven by non-covalent interactions, including hydrophobic interactions and electrostatic forces. mdpi.comfrontiersin.org The this compound motif is well-suited for this application, as leucine provides a hydrophobic side chain while aspartic acid offers a hydrophilic and pH-responsive carboxylic acid group. mdpi.comnih.gov This amphipathic nature can drive the formation of higher-order structures like β-sheets, which are common in self-assembling peptide hydrogels. nih.govfrontiersin.org For instance, a hexapeptide containing both aspartate and leucine residues was shown to self-assemble into a hydrogel at physiological pH, demonstrating its potential for entrapping and releasing drug molecules. semanticscholar.org The incorporation of acidic residues like aspartic acid allows for the creation of pH-sensitive hydrogels that can respond to the slightly acidic tumor microenvironment, enabling triggered drug release. frontiersin.orgfrontiersin.org These shear-thinning and self-healing hydrogels can be injected in a minimally invasive manner, forming a local drug depot for sustained and controlled release. nih.govmdpi.com

Design of Peptide-Based Drug Carriers and Conjugates

Biomaterials Development for Tissue Engineering and Regenerative Medicine

The development of materials that can support and promote the growth of new tissues is a cornerstone of regenerative medicine. Dipeptides like this compound are proving to be valuable building blocks in this endeavor due to their biocompatibility and ability to self-assemble into structures that mimic the natural environment of cells.

Wound Healing Applications of Dipeptide Hydrogels

Hydrogels are three-dimensional networks of polymers that can hold large amounts of water, making them excellent candidates for wound dressings. researchgate.netacs.orgnih.gov Dipeptide-based hydrogels, in particular, are being explored for their potential to accelerate wound healing. researchgate.netnih.govmdpi.com These hydrogels can be designed to be injectable, allowing for minimally invasive application to wound sites. researchgate.netacs.org

Research has shown that co-assembling dipeptide hydrogels can be created to facilitate wound healing by recruiting macrophages, which are crucial for the body's natural healing process. researchgate.netacs.org For example, a composite hydrogel made of Leu-α,-dehydroPhe and a macrophage-attracting factor demonstrated this ability. researchgate.net Furthermore, these hydrogels can be loaded with antibiotics, such as ciprofloxacin, and release them slowly and continuously, helping to prevent infections at the wound site. researchgate.netacs.org The mechanical properties of these hydrogels, such as their stiffness and ability to self-heal after being injected, make them ideal for tissue engineering applications. researchgate.netacs.org

Studies have also focused on integrating specific cell attachment motifs, like Leu-Asp-Val (LDV), into self-assembling peptide sequences to create nanofibrillar hydrogels for wound healing. acs.org These hydrogels can promote the attachment and migration of fibroblasts, which are key cells in skin regeneration, thereby accelerating the wound closure process in laboratory settings. acs.org

Development of Extracellular Matrix-Mimetic Scaffolds

The extracellular matrix (ECM) is the natural scaffold that surrounds cells in tissues, providing both structural support and biochemical cues. nih.govresearchgate.netresearchgate.net Researchers are developing dipeptide-based hydrogels that mimic the structure and function of the ECM. nih.govresearchgate.netresearchgate.net These biomimetic scaffolds can support cell viability and growth, making them valuable for cell culture and tissue engineering applications. nih.govresearchgate.net

One innovative approach involves the co-assembly of two different dipeptides, such as Fmoc-3F-Phe-Arg-NH2 and Fmoc-3F-Phe-Asp-OH, to form a two-component hydrogel. nih.govresearchgate.netresearchgate.netrsc.org In this system, the arginine (Arg) and aspartic acid (Asp) residues are displayed on the surface of the nanofibers in a way that mimics the RGD (Arg-Gly-Asp) peptide sequence found in fibronectin, a key ECM protein. nih.govresearchgate.net This supramolecular display allows the hydrogel to interact with cell surface receptors called integrins, promoting cell adhesion without the need for a direct covalent bond between the Arg and Asp functionalities. nih.govresearchgate.net This has been shown to support the viability and growth of NIH 3T3 fibroblast cells. nih.govresearchgate.netrsc.org

Hydrogel Component 1Hydrogel Component 2Mimicked Protein MotifCell Type SupportedReference
Fmoc-3F-Phe-Arg-NH2Fmoc-3F-Phe-Asp-OHRGD (Arg-Gly-Asp)NIH 3T3 Fibroblasts nih.govresearchgate.netrsc.org

Model Compounds in Peptide Chemistry and Biological Studies

The relatively simple structure of this compound makes it an excellent model compound for investigating fundamental chemical and biological processes involving peptides.

Investigation of Peptide Fragmentation by Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the sequence of amino acids in a peptide. epfl.chwikipedia.org This is achieved by fragmenting the peptide and then measuring the mass of the resulting pieces. epfl.ch The dipeptide this compound and its derivatives have been used as model compounds to study these fragmentation processes.

In one study, a series of peptides with the sequence X-Leu-Asp-Val-Leu-Gln (where X was Leu, His, Lys, or Arg) were analyzed by surface-induced dissociation (SID), a type of mass spectrometry. warwick.ac.uk The results showed that the energy required to fragment the peptides increased with the basicity of the N-terminal amino acid. warwick.ac.uk This provided evidence for the "mobile proton" model of peptide fragmentation. warwick.ac.uk The study also observed enhanced cleavage at the bond following the aspartic acid residue, particularly when the highly basic amino acid arginine was present. warwick.ac.uk This suggests that the acidic side chain of aspartic acid can play a role in directing the fragmentation process. warwick.ac.ukacs.org

N-terminal Amino Acid (X) in XLDVLQRelative Collision Energy for FragmentationKey ObservationReference
Leucine (L)LowestBaseline fragmentation warwick.ac.uk
Histidine (H)HigherIncreased energy required warwick.ac.uk
Lysine (B10760008) (K)HigherIncreased energy required warwick.ac.uk
Arginine (R)HighestEnhanced cleavage after Aspartic Acid warwick.ac.ukacs.org

Studies of Oligopeptide-Mediated Fouling Mechanisms on Membranes

Membrane fouling, the unwanted adsorption of molecules onto a membrane surface, is a significant problem in processes like reverse osmosis. rsc.org Oligopeptides, short chains of amino acids, are common foulants. rsc.org The dipeptide L-leucyl-L-aspartic acid (Lasp) has been used as a model compound to study the molecular mechanisms of fouling on polyamide reverse-osmosis membranes. rsc.org

Molecular dynamics simulations have shown that the interaction between Lasp and the membrane is highly dependent on pH. rsc.org At a low pH of 2.5, Lasp tends to adsorb to the membrane. rsc.org However, at a neutral pH of 7.0, both the membrane and the Lasp molecule become negatively charged, leading to repulsion and weaker adsorption. rsc.org These computational findings align with experimental observations from water permeation tests, demonstrating the utility of using model dipeptides like this compound to understand and potentially mitigate membrane fouling. rsc.org

Biotechnology Applications

This compound and related peptides are utilized in various biotechnological applications. They serve as building blocks in the synthesis of more complex, biologically active peptides and peptide-based drugs. chemimpex.com The unique properties of this dipeptide can enhance the bioactivity and stability of these larger molecules. chemimpex.com

In the broader context of amino acids, L-aspartic acid, one of the constituent amino acids of this compound, is produced industrially through enzymatic catalysis using E. coli. tandfonline.com It is used as an ingredient in food supplements and in the production of the sweetener aspartame. tandfonline.com L-aspartic acid is also a key component in cell culture media, supporting the growth of various cell lines in laboratory settings. sigmaaldrich.com The dipeptide itself, this compound, is available as a research chemical and is used in peptide screening to identify active peptides for various applications, including drug discovery and functional analysis. medchemexpress.com

Role in Recombinant Protein Production

The production of recombinant proteins in large-scale mammalian cell cultures, such as Chinese Hamster Ovary (CHO) cells, is a cornerstone of the biopharmaceutical industry. A critical aspect of optimizing these processes is the formulation of cell culture media and feed strategies to ensure sustained cell growth and high protein yields. While free amino acids are essential media components, the use of dipeptides like this compound presents a sophisticated approach to overcoming challenges related to amino acid stability and delivery.

Dipeptides are transported into mammalian cells via specific transporters, such as the peptide transporter 2 (PepT2), and are subsequently hydrolyzed by intracellular peptidases, like glycylleucine dipeptidase, to release the individual amino acids. jci.orgnih.govphysiology.orgnih.gov This mechanism offers several advantages over the direct supplementation of free amino acids. It can circumvent the rapid degradation of certain amino acids in liquid media and prevent the accumulation of toxic byproducts. Moreover, it allows for a more controlled and sustained release of amino acids into the cytoplasm, which can help maintain metabolic homeostasis. jci.orgnih.govjci.org

The potential utility of this compound in this context is rooted in the specific metabolic functions of L-leucine and L-aspartic acid.

L-leucine is not only a building block for proteins but also a critical signaling molecule. acs.orgnih.govfrontiersin.org It is a potent activator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway, a central regulator of cell growth, proliferation, and protein synthesis. acs.orgnih.govfrontiersin.org By delivering leucine efficiently into the cell, this compound could potentially enhance and sustain the activation of mTORC1, thereby promoting robust protein translation and higher yields of the recombinant product. acs.orgimrpress.com Studies on dileucine have shown it can boost muscle protein synthesis more effectively than free leucine, suggesting that dipeptide forms can have enhanced bioactivity. illinois.edu

L-aspartic acid is a crucial intermediate in numerous metabolic pathways. nih.govfrontiersin.org It serves as a precursor for the synthesis of other amino acids (asparagine, methionine, threonine, and isoleucine) and is essential for the de novo synthesis of pyrimidine (B1678525) nucleotides. nih.govfrontiersin.orgresearchgate.net During rapid cell proliferation and high rates of protein production, the demand for nucleotides for transcription is significantly increased. Supplying aspartic acid via this compound could therefore support the high metabolic demands of recombinant protein-producing cells, ensuring that nucleotide pools are not a limiting factor. nih.gov

Constituent Amino AcidKey Roles in Cell Culture for Recombinant Protein Production
L-Leucine - Essential building block for protein synthesis. chemimpex.comsigmaaldrich.com- Potent activator of the mTORC1 signaling pathway, a master regulator of cell growth and protein translation. acs.orgnih.govfrontiersin.orgimrpress.com- Serves as a nitrogen donor for the synthesis of other amino acids like glutamine and alanine (B10760859). nih.gov
L-Aspartic Acid - Precursor for the synthesis of pyrimidine nucleotides, essential for transcription. nih.govfrontiersin.org- Precursor for the synthesis of other non-essential amino acids. nih.govresearchgate.net- Anaplerotic substrate for the TCA cycle, supporting cellular energy metabolism. frontiersin.org

By providing a stable and efficiently transported source of both a key signaling amino acid and a central metabolic precursor, this compound could be a valuable supplement in fed-batch cultures to improve cell density, viability, and the specific productivity of recombinant proteins.

Potential as Bioregulators

Peptide bioregulators are short-chain peptides that can modulate various physiological processes, including gene expression, cell proliferation, differentiation, and apoptosis, thereby maintaining tissue homeostasis. illinois.eduumich.edunanopep.net This concept, extensively developed by researchers like Khavinson, has shown that small peptides, often composed of 2-4 amino acids, can exert tissue-specific regulatory effects. integrativepeptides.comnih.gov These molecules are believed to be able to penetrate cells and interact directly with DNA or other intracellular targets to modulate cellular function. integrativepeptides.com

While direct research on the bioregulatory functions of this compound is scarce, its potential can be inferred from studies on related peptides and the known signaling roles of its constituent amino acids.

Several studied peptide bioregulators contain aspartic acid as a key component. For instance, the tetrapeptide Epitalon (Ala-Glu-Asp-Gly) has demonstrated geroprotective effects and the ability to regulate gene expression and developmental processes. geomednews.comresearchgate.net Similarly, other aspartic acid-containing peptides have been shown to influence chromatin structure and induce the expression of specific genes. geomednews.com This suggests that the aspartic acid residue may play a role in the interaction of these peptides with nuclear components.

Furthermore, leucine-containing dipeptides have also been shown to possess bioregulatory activity. A study on the dipeptide L-Leu-Lys found that it stimulated cell proliferation in organotypic cultures of both young and old rats, indicating a role in regenerative processes. jci.org

Given these precedents, this compound could potentially function as a bioregulator through several mechanisms:

Modulation of Cell Signaling: L-leucine is a well-established signaling molecule that influences major pathways like mTOR. nih.govfrontiersin.orgresearchgate.net The delivery of leucine via this compound could therefore modulate these pathways in a specific manner, influencing cell growth, differentiation, and metabolism. The combination with aspartic acid could confer additional specificity or function.

Gene Expression Regulation: Following the model of other peptide bioregulators, this compound might interact with chromatin and influence gene expression. integrativepeptides.comgeomednews.com The specific genes targeted would likely be related to the metabolic and signaling pathways influenced by leucine and aspartic acid.

Immune Modulation: Leucine metabolism is critically important for T-cell activation, proliferation, and function. nih.govresearchgate.net A dipeptide containing leucine could potentially be used to modulate immune responses.

The potential of this compound as a bioregulator lies in its unique combination of a potent signaling amino acid (leucine) and a central metabolic and biosynthetic precursor (aspartic acid).

Related Bioregulatory PeptideSequenceReported Bioregulatory Effects
EpitalonAla-Glu-Asp-GlyGeroprotective effects, regulation of gene expression, restoration of circadian rhythms. researchgate.net
CortagenAla-Glu-Asp-ProAffects chromatin remodeling and gene expression. geomednews.com
Unnamed DipeptideL-Leu-LysStimulates cell proliferation in myocardium and spleen tissues. jci.org

Further research is required to elucidate the specific intracellular targets and signaling pathways affected by this compound. However, based on the established principles of peptide bioregulation and the known functions of its constituent amino acids, it represents a promising candidate for developing novel therapeutic and research agents.

Analytical and Biophysical Characterization Techniques in H Leu Asp Oh Research

Mass Spectrometry (MS) Applications

Mass spectrometry is a cornerstone technique in the analysis of peptides like H-Leu-Asp-OH, providing critical information on molecular weight and structure. ontosight.ai

High-Resolution MS for Structure Confirmation

High-resolution mass spectrometry (HRMS) is instrumental in confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS distinguishes the target peptide from other molecules with the same nominal mass. The calculated monoisotopic mass of this compound (C₁₀H₁₈N₂O₅) is 246.1216 Da. nih.gov Experimental data from HRMS analysis would be expected to align closely with this theoretical value, typically within a few parts per million (ppm), thereby confirming the peptide's elemental formula. This level of accuracy is crucial for distinguishing between compounds that may have very similar masses. wiley-vch.de

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the amino acid sequence of peptides. wikipedia.org In an MS/MS experiment, the protonated this compound molecule, [M+H]⁺ with a precursor m/z of approximately 247.1289, is selected and fragmented. nih.gov The resulting fragment ions provide a "fingerprint" that is characteristic of the peptide's sequence.

The fragmentation of the peptide bond between Leucine (B10760876) and Aspartic acid leads to the formation of specific b- and y-ions. The observation of a y-ion corresponding to the loss of the leucine residue and a b-ion representing the N-terminal leucine residue confirms the Leu-Asp sequence. The fragmentation patterns can be complex, with characteristic losses such as water and ammonia, further aiding in structural confirmation. nih.gov For instance, a prominent peak observed at m/z 86.0975 corresponds to the immonium ion of Leucine, a common fragment for this amino acid. nih.gov

Table 1: Key MS/MS Fragmentation Data for [this compound+H]⁺
Precursor Ion (m/z)Fragment Ion TypeObserved m/zCorresponding Fragment
247.1289y-ion132.055H-Asp-OH + H⁺
b-ion114.091H-Leu-CO⁺

MALDI-MS in Peptide Analysis

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a valuable high-throughput technique for the analysis of peptides. nih.gov While often used for larger molecules, it can be applied to dipeptides like this compound, particularly in the context of complex mixture analysis or rapid screening. mdpi.com In MALDI-MS, the peptide is co-crystallized with a matrix that absorbs laser energy, facilitating soft ionization and minimizing fragmentation of the parent molecule. This results in a spectrum dominated by the singly charged molecular ion, [M+H]⁺, allowing for quick confirmation of the peptide's presence and molecular weight. nih.gov However, for detailed structural analysis of a small peptide like this compound, techniques like ESI-MS/MS are generally preferred.

LC-MS/MS for Isomer Identification and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful combination for analyzing complex mixtures and separating isomers. nih.gov In the context of this compound, this is particularly relevant for distinguishing it from its isomer, H-Asp-Leu-OH. Although they have the same mass, their different structures result in different retention times on a liquid chromatography column. nih.gov

By coupling HPLC with tandem mass spectrometry, it is possible to separate the two isomers chromatographically and then confirm their identity based on their unique fragmentation patterns. iu.eduacs.org For example, the elution order and specific fragmentation ions would differ between this compound and its various isomers, including those with D-amino acids or different linkage types (e.g., isoaspartyl bonds). sciex.com This technique is essential for ensuring the purity of synthesized this compound and for studying its presence in biological samples where multiple isomers may exist. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of molecules in solution, providing information about the connectivity and spatial arrangement of atoms. ontosight.ai

¹H NMR for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a detailed fingerprint of the hydrogen atoms within the this compound molecule. The chemical shift of each proton is influenced by its local electronic environment, allowing for the assignment of specific signals to different parts of the peptide. libretexts.org

For this compound, distinct signals would be expected for the protons on the α-carbons of both the leucine and aspartic acid residues, as well as for the protons in their respective side chains. The protons of the leucine side chain—the γ-CH, and the two δ-CH₃ groups—would appear in the upfield region of the spectrum, typically between 0.8 and 1.7 ppm. The β-CH₂ protons of the aspartic acid side chain would appear further downfield, and their chemical shifts would be sensitive to the pH of the solution due to the proximity of the carboxylic acid group. bibliotekanauki.pl The α-CH protons of both residues would resonate at distinct chemical shifts, providing information about the peptide backbone. uzh.ch

Table 2: Predicted ¹H NMR Chemical Shifts for this compound
ProtonAmino Acid ResiduePredicted Chemical Shift (ppm)
α-HLeucine~3.8 - 4.2
β-CH₂Leucine~1.5 - 1.7
γ-CHLeucine~1.4 - 1.6
δ-CH₃Leucine~0.8 - 1.0
α-HAspartic Acid~4.5 - 4.8
β-CH₂Aspartic Acid~2.7 - 2.9

Note: Predicted chemical shifts are approximate and can vary based on solvent, pH, and temperature.

The coupling patterns (splitting) between adjacent protons provide further structural confirmation, revealing the connectivity of the atoms. For example, the α-proton of leucine would be split by the β-protons, and the β-protons would be split by both the α- and γ-protons. Two-dimensional NMR experiments, such as COSY and TOCSY, can be used to definitively assign these correlations and confirm the complete structure of this compound. uzh.ch

Advanced NMR Techniques for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and conformational preferences of peptides like this compound in solution. ias.ac.in Advanced NMR techniques provide detailed insights into the spatial arrangement of atoms and the dynamic nature of the peptide backbone and side chains.

Proton NMR (¹H NMR) studies are fundamental in assigning resonances to specific protons within the molecule. ias.ac.in For peptides, this involves identifying the chemical shifts of amide (NH), alpha-carbon (CαH), and side-chain protons. uzh.ch The chemical shifts of these protons are sensitive to their local electronic environment and, therefore, to the peptide's conformation. rsc.org For instance, the chemical shifts of amide protons can indicate their involvement in intramolecular hydrogen bonds, which are key elements of secondary structures. ias.ac.in

Two-dimensional (2D) NMR experiments, such as COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are employed to establish through-bond scalar couplings between protons, which aids in the sequential assignment of amino acid residues. uzh.ch The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is particularly crucial for conformational analysis as it detects through-space interactions between protons that are close to each other (typically < 5 Å), providing distance constraints for structure calculation. uzh.ch

In the context of this compound, these techniques can reveal the preferred rotameric states of the leucine and aspartic acid side chains and the conformational preferences around the peptide bond. Isotope labeling, such as the incorporation of ¹³C and ¹⁵N, can further enhance NMR studies, allowing for more detailed structural and dynamic investigations. isotope.com The analysis of NMR parameters, including chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), allows for the construction of a detailed model of the solution conformation of this compound.

NMR Technique Information Obtained for this compound Typical Application
1D ¹H NMRInitial assessment of proton chemical shifts and sample purity.Routine characterization.
2D COSYCorrelation of scalar-coupled protons within the same residue.Resonance assignment.
2D TOCSYCorrelation of all protons within a spin system (amino acid residue).Complete residue assignment.
2D NOESYThrough-space correlations between protons, providing distance constraints.Determination of 3D structure and conformation.
Isotope Labeling (¹³C, ¹⁵N)Enhanced resolution and sensitivity for detailed structural and dynamic studies.Advanced conformational analysis.

Chromatographic Methods

Chromatographic techniques are indispensable for the purification, analysis, and separation of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and purity assessment of peptides like this compound. ijsra.net Reversed-phase HPLC (RP-HPLC) is the most commonly used mode, where the peptide is separated based on its hydrophobicity. nih.gov A stationary phase, typically a C8 or C18 alkyl chain bonded to silica, retains the peptide, which is then eluted by a gradient of an organic solvent (like acetonitrile) in an aqueous mobile phase, often containing an ion-pairing agent like trifluoroacetic acid (TFA). nih.govnih.gov

The purity of a synthetic this compound sample can be determined by analyzing the chromatogram for the presence of a single major peak. The retention time of the peptide is a characteristic property under specific chromatographic conditions. HPLC is also used to monitor the progress of peptide synthesis and purification. nih.govpnas.org

The synthesis of peptides can sometimes lead to the formation of diastereomers, which are stereoisomers that are not mirror images. In the case of this compound, this could involve the use of D-amino acids instead of the natural L-forms. Reversed-phase HPLC is a powerful method for separating such diastereomers. sigmaaldrich.com The subtle differences in the three-dimensional structure of diastereomers can lead to different interactions with the stationary phase, resulting in different retention times and allowing for their separation. thieme-connect.de

The separation of diastereomers can be achieved on standard achiral columns because the diastereomers have different physical properties. sigmaaldrich.com The choice of the stationary phase (e.g., C18, phenyl) and the mobile phase composition are critical for optimizing the separation. sigmaaldrich.com For instance, the separation of diastereomeric peptides has been successfully demonstrated on C8 and C18 columns. nih.gov The ability to separate diastereomers is crucial for ensuring the stereochemical purity of this compound.

Thin-Layer Chromatography (TLC) can be adapted for rapid screening of ligand-receptor interactions. In a specialized application, TLC plates can be impregnated with a receptor or a peptide fragment of a receptor. akjournals.com When a mixture of potential ligands, such as this compound, is developed on this plate, ligands that bind to the immobilized receptor fragment will have their migration retarded compared to non-binding molecules. akjournals.com

This technique has been used to assess the affinity of ligands for serotonin (B10506) receptors by impregnating TLC plates with peptide sequences derived from the receptor. akjournals.com The decrease in the migration rate of the tested compounds correlated with their binding affinity. akjournals.com While not providing the detailed quantitative data of other methods, this TLC-based affinity screening can be a valuable tool for the preliminary identification of peptides that interact with specific receptors.

Reversed-Phase HPLC for Diastereoisomer Separation

Spectroscopic Techniques for Molecular Interaction Studies

Various spectroscopic techniques are employed to study the non-covalent interactions of this compound with other molecules, such as proteins or receptors. These methods provide insights into binding affinity, thermodynamics, and the structural changes that occur upon binding.

Fluorescence spectroscopy is a highly sensitive technique used to study molecular interactions. researchgate.net If this compound interacts with a protein containing fluorescent amino acids like tryptophan, changes in the protein's intrinsic fluorescence can be monitored. researchgate.net Quenching of fluorescence upon binding can provide information about the binding constant and stoichiometry of the interaction. researchgate.net

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that can detect changes in the molecular vibrations of this compound and its binding partner upon interaction. solubilityofthings.commdpi.com These changes can indicate which functional groups are involved in the binding and can reveal conformational changes in both molecules. mdpi.com

Circular Dichroism (CD) spectroscopy is particularly useful for studying changes in the secondary structure of a protein upon binding to a ligand like this compound. ijsra.net

Spectroscopic Technique Principle Information Gained for this compound Interactions
Fluorescence SpectroscopyMeasures changes in the emission of fluorescent molecules.Binding affinity, stoichiometry, and conformational changes of the binding partner. researchgate.net
Infrared (IR) SpectroscopyMeasures the absorption of infrared radiation by molecular vibrations.Identification of functional groups involved in binding and conformational changes. solubilityofthings.com
Raman SpectroscopyMeasures the inelastic scattering of monochromatic light.Complements IR spectroscopy, providing information on molecular vibrations and structural changes. mdpi.com
Circular Dichroism (CD)Measures the differential absorption of left- and right-circularly polarized light.Changes in the secondary structure of a protein partner upon binding. ijsra.net

Imaging Techniques

While direct imaging of a small molecule like this compound is not typically performed, imaging techniques can be used to visualize its effects or localization within a biological system, often by labeling it with a suitable probe.

Metabolic imaging techniques such as Positron Emission Tomography (PET) and Magnetic Resonance Spectroscopy (MRS) can be used to study the metabolic fate of molecules in vivo. nih.gov If this compound were labeled with a positron-emitting isotope (e.g., ¹⁸F), PET could be used to track its distribution and accumulation in different tissues. snmjournals.org This approach is valuable for understanding the pharmacokinetics and target engagement of peptide-based molecules.

Mass Spectrometry Imaging (MSI) is an emerging technique that can visualize the spatial distribution of molecules, including peptides, directly in tissue sections without the need for labeling. nih.gov This could potentially be used to map the location of this compound in biological samples.

Confocal Microscopy for Hydrogel Structure Analysis

For this compound hydrogels, confocal microscopy can be employed to visualize the three-dimensional network formed by the self-assembled dipeptides. This is often achieved by incorporating a fluorescent probe into the hydrogel or by labeling the peptide itself. The resulting images can reveal the interconnected nature of the fibrillar network and the size and distribution of the pores within the hydrogel, which are critical for applications such as tissue engineering and drug delivery. rsc.orgacs.org The technique allows for the imaging of the hydrogel in its hydrated state, providing a more accurate representation of its structure under physiological conditions compared to methods that require sample dehydration. rsc.org

Scanning Electron Microscopy (SEM) for Morphological Characterization

Scanning electron microscopy (SEM) is a widely used technique for characterizing the surface morphology and microstructure of hydrogels at the nanoscale. scispace.com In the study of this compound and other self-assembling peptide hydrogels, SEM provides direct visual evidence of the fibrillar network that constitutes the hydrogel's solid scaffold. uminho.ptmdpi.com

Rheological Studies for Hydrogel Mechanical Properties

Rheology is the study of the flow and deformation of materials, and it is a fundamental tool for quantifying the mechanical properties of hydrogels. mdpi.com Rheological measurements provide critical data on the viscoelastic nature of hydrogels, including their stiffness, stability, and response to shear stress. Common rheological tests for hydrogels include frequency sweeps and strain sweeps to determine the storage modulus (G') and loss modulus (G''). mdpi.com The storage modulus represents the elastic component (the energy stored during deformation), while the loss modulus represents the viscous component (the energy dissipated as heat). A material is considered a gel when G' is greater than G'' and both are independent of frequency over a certain range. mdpi.comnih.gov

For Fmoc-L-Leu-L-Asp-OH hydrogels, rheological studies have been conducted to determine their mechanical strength. It has been reported that a hydrogel formed at a concentration of 2 mg/mL exhibits a storage modulus (G') of 80 Pa at 60 °C. mdpi.comacs.org This value indicates the formation of a soft gel. Such rheological data is essential for understanding the hydrogel's potential for various applications, as the mechanical properties often need to match those of the intended biological environment. uminho.pt

Table 1: Rheological Properties of Fmoc-H-Leu-Asp-OH Hydrogel

Concentration (mg/mL)Temperature (°C)Frequency (rad/s)Storage Modulus (G') (Pa)
260180

Emerging Research Frontiers and Translational Perspectives for Leucine Aspartic Acid Peptides

Rational Design of H-Leu-Asp-OH Analogs with Enhanced Bioactivity

The rational design of analogs of the dipeptide this compound (Leucyl-Aspartic acid) is a key area of research aimed at enhancing its biological activity. This process involves systematically modifying the peptide's structure to improve properties like receptor binding, stability, and therapeutic efficacy. chemimpex.com

One common strategy is the substitution of constituent amino acids with non-proteinogenic amino acids. For example, replacing lysine (B10760008) with ornithine, dabornithine, or diaminopropionic acid in peptide analogs has been shown to increase antiproliferative activity. mdpi.com Another approach involves N-methylation of specific amide bonds within the peptide backbone. This modification can enhance metabolic stability and cellular permeability, as demonstrated in a study where N-methylation of an isoleucine residue in a hexapeptide antagonist resulted in a compound with retained receptor affinity and improved pharmacokinetic properties. acs.org

The design process often considers the three-dimensional structure of the target receptor. By understanding the binding pocket, researchers can design analogs with complementary shapes and chemical properties, leading to higher affinity and selectivity. This has been a focus in the development of antagonists for endothelin receptors, where the C-terminal hexapeptide of endothelins, which includes a Leu-Asp sequence, has been a template for designing potent antagonists. acs.org

Furthermore, the introduction of unnatural amino acids or peptide mimetics can confer resistance to enzymatic degradation, a common limitation of natural peptides. chemimpex.com The structural characteristics of this compound make it a valuable building block in the creation of these more complex and stable therapeutic molecules. chemimpex.com

Computational Modeling and Molecular Dynamics Simulations in Peptide Research

Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating the structure, dynamics, and interactions of peptides like this compound at an atomic level. These methods provide insights that are often difficult to obtain through experimental techniques alone.

Molecular Dynamics Simulations:

MD simulations can be used to study the behavior of dipeptides in aqueous solutions, revealing details about their conformation, aggregation, and interaction with water molecules. acs.org For instance, simulations have shown that the number of hydrogen bonds between a dipeptide and water is influenced by the peptide's hydrophobicity. acs.org Polarizable force fields in MD simulations can offer a more accurate representation of electrostatic interactions compared to nonpolarizable force fields, leading to more realistic water structure and dynamics. acs.org However, accurately predicting peptide aggregation behavior remains a challenge for both types of models. acs.org

Simulations of other dipeptides, such as alanine (B10760859) dipeptide, have been used to analyze the structural and dynamical properties of water molecules surrounding different parts of the peptide. acs.org These studies have considered various conformations of the dipeptide, highlighting the influence of peptide structure on the local water environment. acs.org

Computational Modeling for Ligand Design:

Computational modeling is also employed in the rational design of peptide ligands for specific targets. By simulating the binding of a peptide to a receptor, researchers can predict binding affinities and identify key interactions. nih.gov This information can then be used to design new peptides with improved binding properties. For example, computational modeling has been used to design peptide ligands for ochratoxin A, a small molecular weight toxin. nih.gov The models predicted the binding energies of different peptide sequences, which correlated well with experimentally determined binding affinities. nih.gov

Computational methods can also be used to study the racemization of amino acid residues within a peptide, a process that can affect its biological activity. nih.gov Studies have investigated the enolization of aspartic acid residues, a key step in racemization, and have predicted the activation barriers for this process. nih.gov

Exploration of this compound in Multi-component Peptide Systems

The dipeptide this compound and similar short peptide sequences are being explored in the context of multi-component peptide systems, which are materials formed by the co-assembly of two or more different peptide components. nih.gov These systems can exhibit unique properties and functionalities that are not present in the individual components, opening up new possibilities for applications in biomedicine and materials science. nih.govrsc.org

One area of exploration is the formation of hydrogels. Multi-component peptide hydrogels can be formed by mixing peptides with complementary properties, such as opposite charges or the ability to form specific non-covalent interactions. rsc.org For example, hydrogels have been created by mixing heptapeptides functionalized with complementary DNA nucleobases (adenine with thymine, and guanine (B1146940) with cytosine). rsc.org The resulting hydrogels showed enhanced mechanical properties and faster formation kinetics compared to hydrogels made from single peptide components. rsc.org

The co-assembly of a self-assembling peptide with a functionalized version of the same peptide is another strategy for creating multi-component systems. nih.gov This allows for the display of functional groups on the surface of the resulting nanostructures, which can then be used for specific applications like targeted drug delivery or tissue engineering. nih.gov For instance, co-assembly has been used to create materials that display biologically active peptide sequences for interaction with cellular targets. nih.gov

The study of amyloid fibril formation has also benefited from the investigation of multi-component peptide systems. Research on the co-assembly of different amyloid-forming peptides, such as amyloid-β and human islet amyloid polypeptide, has provided insights into the mechanisms of cross-seeding and hetero-oligomer formation, which are relevant to the pathology of amyloid diseases. nih.gov

Advances in Scalable Production Methods for this compound and Its Derivatives

The production of peptides like this compound and its derivatives for research and potential therapeutic applications requires scalable and efficient synthesis methods. The two primary approaches for peptide synthesis are solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). bachem.com

Solid-Phase Peptide Synthesis (SPPS):

SPPS is the most common method for synthesizing peptides, especially for longer sequences. rsc.org In this method, the peptide is assembled step-by-step while anchored to an insoluble solid support. rsc.org This allows for easy removal of excess reagents and byproducts by simple filtration and washing. SPPS can be automated and is scalable, making it suitable for industrial production. rsc.org However, a significant drawback of traditional SPPS is its large consumption of solvents, which has a negative environmental impact. rsc.org

Recent advances in SPPS have focused on making the process more "green" and sustainable. This includes the development of new resins and solvents that are more environmentally friendly. researchgate.net For example, diethylene glycol-crosslinked polystyrene (DEG-PS) resins have been shown to improve synthesis efficiency and yield higher purity peptides compared to traditional divinylbenzene-crosslinked resins, especially for challenging sequences. researchgate.net

Liquid-Phase Peptide Synthesis (LPPS):

For shorter peptides, typically up to 10-15 amino acids, LPPS is often the preferred method. rsc.org In this approach, the peptide is synthesized in solution. While it can be more labor-intensive than SPPS due to the need for purification after each step, it can be more cost-effective for large-scale production of short peptides. polypeptide.com

Hybrid Approaches and Ligation Strategies:

For very long peptides or proteins, a combination of SPPS and LPPS, known as a hybrid approach, can be used. In this strategy, smaller peptide fragments are synthesized by either SPPS or LPPS and then joined together in solution using a technique called chemical ligation. thieme-connect.com This allows for the efficient production of large and complex peptides.

The table below summarizes some of the key production methods and their characteristics:

Synthesis MethodDescriptionAdvantagesDisadvantages
Solid-Phase Peptide Synthesis (SPPS) Stepwise addition of amino acids to a peptide anchored to a solid support. rsc.orgAutomation, scalability, ease of purification. rsc.orgHigh solvent consumption, potential for side reactions. rsc.orgresearchgate.net
Liquid-Phase Peptide Synthesis (LPPS) Synthesis of the peptide in solution. bachem.comCost-effective for short peptides on a large scale. polypeptide.comLabor-intensive purification, not ideal for long peptides. bachem.com
Hybrid Synthesis Combination of SPPS and LPPS, often involving chemical ligation of peptide fragments. thieme-connect.comEfficient for producing very long peptides and proteins.Requires expertise in both synthesis and ligation techniques.

Integration of this compound in Advanced Biomedical Technologies

The dipeptide this compound and its analogs are being integrated into a variety of advanced biomedical technologies, leveraging their biological activities and the ability to incorporate them into larger, more complex systems.

Drug Delivery Systems:

Peptide-based materials, including those incorporating sequences like Leu-Asp, are being developed as carriers for drug delivery. frontiersin.org Hydrophobic dipeptides can self-assemble into nanostructures like nanotubes or hydrogels, which can encapsulate and provide controlled release of therapeutic agents. bachem.com For example, hydrogels formed from self-assembling peptides can create a matrix for the encapsulation and sustained release of drugs, which can be tailored by altering the properties of the peptide network. nih.govontosight.ai

Tissue Engineering:

Self-assembling peptides are also promising materials for tissue engineering scaffolds. frontiersin.org These materials can mimic the natural extracellular matrix, providing a supportive environment for cell growth and tissue regeneration. frontiersin.org Multi-component peptide systems can be designed to present specific bioactive signals to cells, guiding their behavior and promoting tissue formation. nih.gov

Diagnostic Tools:

Peptides can be used as diagnostic markers for diseases or in diagnostic assays. medchemexpress.com Their ability to bind to specific biological targets with high affinity and selectivity makes them suitable for use in techniques like immunoassays and biosensors. nih.govnih.gov For instance, computationally designed peptides have been shown to bind to small molecule toxins, demonstrating their potential for use in diagnostic tests to detect these substances. nih.gov

Therapeutic Peptides:

The Leu-Asp motif is found in biologically active peptides and serves as a building block for the design of new therapeutic agents. chemimpex.comresearchgate.net For example, it is part of the C-terminal sequence of endothelins, and analogs based on this sequence have been developed as endothelin receptor antagonists for potential use in treating cardiovascular diseases. acs.org Furthermore, peptide-based therapeutics are being investigated for a wide range of applications, including cancer treatment and antimicrobial therapy. chemimpex.comwikipedia.org

New Avenues in Understanding this compound's Role in Cellular Processes and Signaling

Emerging research is shedding new light on the roles of leucine (B10760876) and aspartic acid, the constituent amino acids of this compound, in fundamental cellular processes and signaling pathways.

Leucine and mTOR Signaling:

Leucine is a key regulator of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, which is a central controller of cell growth, proliferation, and protein synthesis. animbiosci.organimbiosci.org Leucyl-tRNA synthetase (LARS), the enzyme that attaches leucine to its tRNA, also acts as an intracellular leucine sensor. animbiosci.orgfrontiersin.org When leucine levels are high, LARS activates the mTORC1 complex, leading to increased protein synthesis. animbiosci.orgfrontiersin.org This has significant implications for processes like muscle protein synthesis and has been studied in contexts such as milk protein production in dairy cows. animbiosci.organimbiosci.org

Aspartic Acid and Mitochondrial Function:

Aspartic acid metabolism is closely linked to mitochondrial function. Mitochondria are the primary sites for the degradation of many amino acids, including the branched-chain amino acids like leucine, and are also involved in the synthesis of others, such as aspartate. The synthesis of aspartate is dependent on the activity of the mitochondrial respiratory chain, which is essential for cell proliferation. Impaired amino acid metabolism has been associated with mitochondrial dysfunction and various diseases.

Leucine-Aspartic Acid (LD) Motifs:

Beyond the individual amino acids, the Leucine-Aspartic acid (LD) motif itself is a recognized short linear interaction motif (SLiM). researchgate.net These motifs are short sequences of amino acids that mediate protein-protein interactions and are crucial for cellular signal transduction. researchgate.net LD motifs are known to link paxillin (B1203293) family proteins to factors that control cell adhesion, motility, and survival. researchgate.net Research is ongoing to understand the broader prevalence and importance of LD motifs beyond the paxillin family, suggesting a wider role for this dipeptide sequence in cellular regulation. researchgate.net

The table below highlights some of the key cellular processes influenced by leucine and aspartic acid:

Amino AcidKey Cellular ProcessAssociated Signaling Pathway/Mechanism
Leucine Protein Synthesis, Cell GrowthmTORC1 Signaling (sensed by Leucyl-tRNA synthetase) animbiosci.orgfrontiersin.org
Aspartic Acid Cell Proliferation, Energy MetabolismMitochondrial Respiration and Metabolism
Leu-Asp Motif Protein-Protein Interactions, Cell Adhesion, MotilityShort Linear Interaction Motif (SLiM) signaling researchgate.net

Q & A

Q. How to ensure compliance with ethical guidelines when using this compound in animal studies?

  • Answer : Adhere to ARRIVE 2.0 guidelines:
  • Sample size justification : Power analysis to minimize animal use.
  • Blinding : Randomize treatment groups and blind investigators during data collection.
  • Data sharing : Deposit raw data in repositories like Figshare or Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.